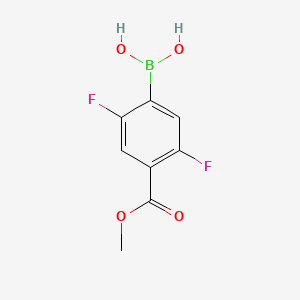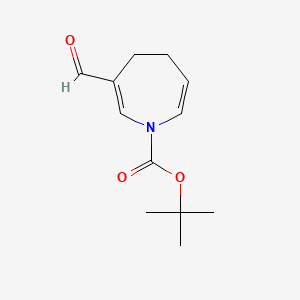
tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
The synthesis of tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF) under anhydrous conditions .
Chemical Reactions Analysis
Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The azepine ring structure can also interact with biological membranes, affecting their properties and functions .
Comparison with Similar Compounds
Tert-butyl 3-formyl-4,5-dihydro-1H-azepine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-formyl-1H-indole-1-carboxylate: This compound has an indole ring instead of an azepine ring, which affects its chemical reactivity and biological activity.
Tert-butyl 4-formyl-1H-pyrrole-1-carboxylate: This compound contains a pyrrole ring, which has different electronic properties compared to the azepine ring.
Tert-butyl 3-formyl-1H-pyridine-1-carboxylate: This compound has a pyridine ring, which can participate in different types of chemical reactions compared to the azepine ring.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 3-formyl-4,5-dihydroazepine-1-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h5,7-9H,4,6H2,1-3H3 |
InChI Key |
KKJHTRWSRFDQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



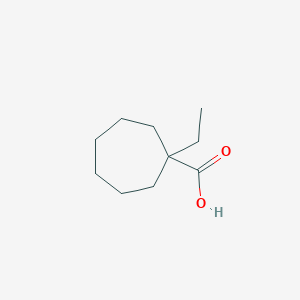
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
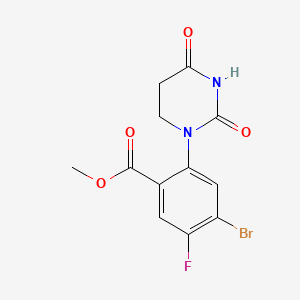
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
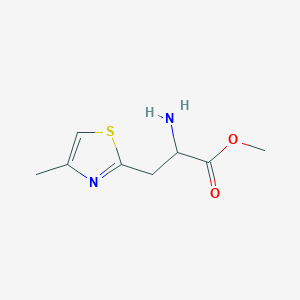
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
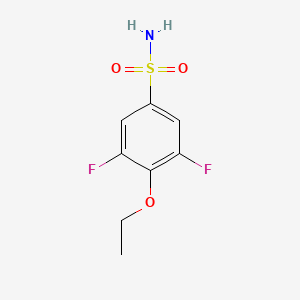
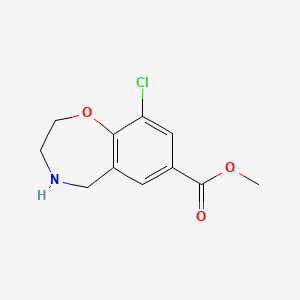
![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
